molecular formula C9H14N2 B2977632 4-Amino-3,5-diethylpyridine CAS No. 900804-08-2

4-Amino-3,5-diethylpyridine

Cat. No. B2977632
CAS RN: 900804-08-2
M. Wt: 150.225
InChI Key: LMTLGALYQURORH-UHFFFAOYSA-N
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Description

“4-Amino-3,5-diethylpyridine” is a chemical compound with the molecular formula C9H14N2. It’s a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “4-Amino-3,5-diethylpyridine” can be inferred from its molecular formula, C9H14N2. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “4-Amino” indicates an amino group (-NH2) attached to the fourth carbon in the ring, and the “3,5-diethyl” indicates ethyl groups (-C2H5) attached to the third and fifth carbons .

Scientific Research Applications

Metabolite Identification and Analysis

  • A metabolite of 3,5-diethoxy-4-aminomethylpyridine, related to 4-Amino-3,5-diethylpyridine, was identified in rat tissues using gas chromatography-mass spectrometry. This metabolite did not inhibit the semicarbazide-sensitive amine oxidase with a high affinity for benzylamine (Buffoni & Pieraccini, 1995).

Potassium Channel Research

  • Research has explored the gating-dependent mechanism of 4-aminopyridine block in two related potassium channels, highlighting its impact on voltage-gated K+ channels (Kirsch & Drewe, 1993).

Impact on Voltage-activated Calcium Channels

  • Aminopyridines like 4-aminopyridine have been shown to stimulate high voltage-activated Ca2+ channels in neurons, an insight important for understanding their role in neuromuscular transmission (Wu, Li, Chen, & Pan, 2009).

Effects on Cytosolic Free Calcium

  • The impact of aminopyridines on cytosolic free calcium was investigated, highlighting their influence on calcium homeostasis in nerve terminals (Gibson & Manger, 1988).

Biodegradation in the Environment

  • A study on 4-aminopyridine degradation in the environment revealed the role of specific bacterial strains in its biodegradation, providing insights into environmental and agrichemical impacts (Takenaka, Nomura, Minegishi, & Yoshida, 2013).

Structural Analysis and Synthesis

  • Theoretical studies on heterocyclic amines, including those related to 4-aminopyridine, have been conducted to understand their structural and electronic properties, relevant for biomedical applications (Adrover et al., 2010).

properties

IUPAC Name

3,5-diethylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-7-5-11-6-8(4-2)9(7)10/h5-6H,3-4H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTLGALYQURORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC(=C1N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diethylpyridin-4-amine

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